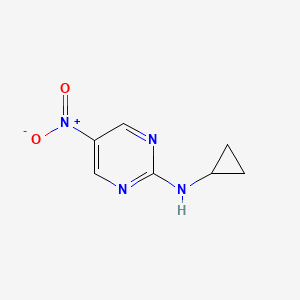

N-cyclopropyl-5-nitropyrimidin-2-amine

説明

N-cyclopropyl-5-nitropyrimidin-2-amine is a substituted pyrimidine derivative featuring a nitro group at the 5-position of the pyrimidine ring and a cyclopropylamine substituent at the 2-position. The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the cyclopropyl moiety may enhance steric effects and metabolic stability compared to bulkier alkyl groups .

特性

IUPAC Name |

N-cyclopropyl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c12-11(13)6-3-8-7(9-4-6)10-5-1-2-5/h3-5H,1-2H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEPSDWGDFODDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-aminopyrimidine to form 2-amino-5-nitropyrimidine, which is then reacted with cyclopropylamine under suitable conditions to yield N-cyclopropyl-5-nitropyrimidin-2-amine .

Industrial Production Methods: Industrial production of N-cyclopropyl-5-nitropyrimidin-2-amine may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

化学反応の分析

Types of Reactions: N-cyclopropyl-5-nitropyrimidin-2-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Reduction: N-cyclopropyl-5-aminopyrimidin-2-amine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

N-cyclopropyl-5-nitropyrimidin-2-amine has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Some notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them candidates for antibiotic development.

- Anticancer Properties : Research indicates that N-cyclopropyl-5-nitropyrimidin-2-amine may inhibit specific cancer cell lines by interfering with DNA synthesis or other cellular processes critical for cancer cell survival.

The compound's mechanism of action often involves the inhibition of enzymes or receptors that are vital for the growth and proliferation of microorganisms or cancer cells. For example, it may act on enzymes involved in nucleotide synthesis or cell division pathways.

Case Study 1: Antimicrobial Testing

In a recent study, N-cyclopropyl-5-nitropyrimidin-2-amine was tested against a panel of bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 16 µg/mL |

These findings suggest strong potential for the development of new antibiotics based on this compound.

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the effect of N-cyclopropyl-5-nitropyrimidin-2-amine on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 10 |

| A549 | 20 |

The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of N-cyclopropyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

類似化合物との比較

Structural Analogues in Pyrimidine and Pyridine Families

The compound’s structural analogues differ in substituent type, heterocyclic core, and functional group positioning. Below is a detailed comparison:

Physicochemical and Reactivity Differences

- Electron Effects : The nitro group in N-cyclopropyl-5-nitropyrimidin-2-amine enhances electrophilic character at the 4- and 6-positions of the pyrimidine ring, making it susceptible to nucleophilic attack. In contrast, the chlorine atom in 5-chloro-N-cyclopropylpyrimidin-2-amine acts as a weaker electron-withdrawing group, reducing electrophilicity .

生物活性

N-cyclopropyl-5-nitropyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-cyclopropyl-5-nitropyrimidin-2-amine belongs to the pyrimidine class of compounds, characterized by a nitrogen-containing aromatic ring. The presence of the cyclopropyl group and nitro substituent is believed to enhance its biological activity through unique steric and electronic properties.

Biological Activity Overview

The biological activity of N-cyclopropyl-5-nitropyrimidin-2-amine can be summarized as follows:

- Antimicrobial Activity : N-cyclopropyl-5-nitropyrimidin-2-amine exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, leading to cell lysis. Minimum inhibitory concentration (MIC) values for various strains have been reported, indicating its effectiveness .

- Anticancer Mechanism : The compound has shown promise in inducing apoptosis in various cancer cell lines. Its mechanism involves the activation of intrinsic apoptotic pathways, which are mediated by mitochondrial dysfunction and the release of cytochrome c .

- Enzyme Interaction : It has been identified as a modulator of specific protein kinases such as GSK3 and LRRK2, which play crucial roles in neurodegenerative diseases and inflammation. By inhibiting these kinases, the compound may provide therapeutic benefits in conditions like Parkinson's disease.

- Neuroprotective Effects : The selective inhibition of nNOS suggests potential applications in protecting neurons from excitotoxicity associated with neurodegenerative disorders. This inhibition reduces nitric oxide production, a molecule implicated in neuronal damage .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, N-cyclopropyl-5-nitropyrimidin-2-amine was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 15 µM. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of N-cyclopropyl-5-nitropyrimidin-2-amine demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The compound was shown to induce apoptosis at concentrations as low as 10 µM through mitochondrial pathway activation, suggesting its potential as an anticancer agent .

Case Study 3: Neuroprotective Potential

Research focused on the neuroprotective effects of N-cyclopropyl-5-nitropyrimidin-2-amine indicated that it could effectively inhibit nNOS activity in vitro. This inhibition correlated with reduced neuronal cell death in models of excitotoxicity, supporting its therapeutic potential for neurodegenerative diseases .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。